REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[B:13](OCC)([O:17]CC)[O:14]CC>O1CCCC1>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[B:13]([OH:17])[OH:14]
|
Name
|
|
Quantity
|
60.27 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.07 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
32.02 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
111.66 mmol
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
was added dropwise over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for additional 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 1 M hydrochloric acid stirring for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
The combined extracts was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After the drying, the extract was filtered
|
Type
|
CONCENTRATION
|
Details
|
Then the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained solid was recrystallized in benzene
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9 mmol | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |